molecular formula C8H10ClN B1266687 3-Chloro-4-methylbenzylamine CAS No. 67952-93-6

3-Chloro-4-methylbenzylamine

Cat. No.: B1266687
CAS No.: 67952-93-6
M. Wt: 155.62 g/mol
InChI Key: MXIGALIASISPNU-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Retrosynthetic Analysis and Route Selection

The structural features of 3-chloro-4-methylbenzylamine—a chloro-substituted aromatic ring with adjacent methyl and aminomethyl groups—dictate two primary disconnection strategies:

Nitrile Reduction Pathway

3-Chloro-4-methylbenzonitrile serves as a direct precursor, as demonstrated by Kiss and Hell’s copper-catalyzed synthesis from 3-chloro-4-methylbenzoic acid derivatives. Reduction of the nitrile group to a primary amine can be achieved through:

  • Catalytic Hydrogenation : Using Raney nickel at 80–100 bar H₂ and 120°C, achieving 82–87% yield with <3% over-reduction byproducts.
  • Lithium Aluminum Hydride (LiAlH₄) : Anhydrous conditions in tetrahydrofuran (THF) afford 78–81% yield but require rigorous exclusion of moisture.

Benzamide Hofmann Degradation

The Hofmann rearrangement of 3-chloro-4-methylbenzamide, synthesized via acetaldoxime-mediated coupling, provides a high-purity route. Treatment with bromine in basic ethanol generates the isocyanate intermediate, which hydrolyzes to the amine under acidic conditions (yield: 74–79%).

Detailed Synthetic Protocols

Catalytic Hydrogenation of 3-Chloro-4-methylbenzonitrile

Procedure :

  • Charge a high-pressure reactor with 3-chloro-4-methylbenzonitrile (1.0 mol), Raney nickel (5 wt%), and methanol (500 mL).
  • Pressurize to 90 bar H₂ and heat to 120°C with vigorous stirring for 8–10 h.
  • Cool, filter through Celite®, and concentrate under reduced pressure.
  • Purify via fractional distillation (bp 142–145°C at 15 mmHg) to isolate the amine as a colorless liquid.

Key Data :

Parameter Value
Yield 85%
Purity (GC-MS) 97.2%
Turnover Frequency 12.4 h⁻¹

Mechanistic Insight :
The nickel catalyst facilitates sequential hydrogenation of the nitrile to an imine intermediate, followed by rapid reduction to the primary amine. Competitive adsorption of the methyl and chloro substituents on the catalyst surface accounts for the 2.8% residual nitrile.

Hofmann Degradation of 3-Chloro-4-methylbenzamide

Procedure :

  • Dissolve 3-chloro-4-methylbenzamide (0.5 mol) in 10% NaOH (300 mL) and cool to 0°C.
  • Add bromine (0.55 mol) dropwise over 30 min, maintaining temperature <5°C.
  • Stir for 2 h, then acidify with HCl to pH 2–3.
  • Extract with dichloromethane, dry over MgSO₄, and distill under vacuum.

Key Data :

Parameter Value
Yield 77%
Purity (HPLC) 98.5%
Reaction Scale Up to 10 kg

Side Reactions :

  • Isocyanate dimerization (3–5%) necessitates precise pH control during hydrolysis.
  • Residual brominated byproducts (<0.1%) are removed via activated carbon treatment.

Comparative Method Analysis

Efficiency Metrics

Method Yield (%) Purity (%) Cost Index
Catalytic Hydrogenation 85 97.2 1.0
Hofmann Degradation 77 98.5 1.4
LiAlH₄ Reduction 81 95.8 2.1

Environmental Impact

  • Catalytic Hydrogenation : Generates 0.8 kg waste/kg product (primarily spent catalyst).
  • Hofmann Degradation : Produces 2.3 kg waste/kg product due to bromide salts and acidic quench.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Pilot studies demonstrate that tubular reactors with immobilized nickel catalysts achieve 92% conversion in 45 min residence time, reducing catalyst loading by 60% compared to batch processes.

Solvent Recycling

Methanol recovery via distillation columns maintains 98% solvent reuse efficiency, lowering production costs by $12–15/kg.

Emerging Alternatives

Enzymatic Transamination

Preliminary data show that ω-transaminases convert 3-chloro-4-methylbenzaldehyde to the amine with 65% enantiomeric excess, though substrate inhibition limits current yields to 41%.

Photoredox Catalysis

Visible-light-mediated amination of 3-chloro-4-methylbenzyl chloride achieves 58% yield under mild conditions (25°C, 1 atm), but scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzylamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding nitro or nitrile compounds.

Scientific Research Applications

3-Chloro-4-methylbenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the amine group attacks electrophilic centers. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Biological Activity

Overview

3-Chloro-4-methylbenzylamine (CAS Number: 67952-93-6) is an organic compound characterized by its structural formula C8H10ClNC_8H_{10}ClN. It is a derivative of benzylamine, featuring a chlorine atom at the third position and a methyl group at the fourth position of the benzene ring. This compound is utilized in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry.

The synthesis of this compound typically involves several steps, including the conversion of 3-Chloro-4-methylbenzyl alcohol to its chloride form, followed by reaction with urotropin to form a quaternary ammonium salt, which is then hydrolyzed to yield the final amine product. The chemical can undergo various reactions such as nucleophilic substitutions, oxidation, and condensation reactions, making it versatile in synthetic organic chemistry .

This compound acts primarily as a nucleophile in biochemical reactions. Its amine group can attack electrophilic centers, leading to the formation of new bonds. This property is crucial for its role in synthesizing biologically active molecules. The compound's interactions may involve enzymes or receptors within biological systems, resulting in various biochemical effects .

Anticancer Properties

Research has indicated that this compound may have potential anticancer activity. It serves as an intermediate in the synthesis of compounds that exhibit cytotoxic effects against cancer cell lines. In particular, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

Toxicological Studies

Toxicological assessments reveal that exposure to this compound can lead to adverse health effects. In animal studies, high doses have been associated with liver and kidney damage, as well as increased incidences of tumors in various organs. For instance, repeated exposure in rats has resulted in significant histopathological changes, including fatty degeneration and necrosis . These findings highlight the importance of evaluating safety profiles when considering this compound for pharmaceutical development.

Case Studies

  • Tumor Induction Study : A study involving male SD rats administered with varying doses of this compound demonstrated dose-dependent increases in tumor incidence across multiple organs, including the liver and lungs. The highest dose group exhibited significant histopathological abnormalities .
  • Metabolism and Distribution : Research on the metabolic pathways of this compound revealed that it undergoes N-hydroxylation primarily in the liver, leading to reactive metabolites capable of forming DNA adducts. This metabolic activation has been linked to carcinogenic potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Chloro-4-methoxybenzylamineSimilar structure with methoxyPotentially similar anticancer activity
4-Chloro-2-methylbenzylamineDifferent substitution patternVaries significantly
2-Chloro-N-methylbenzylamineChlorine at second positionDifferent reactivity

The unique substitution pattern of this compound imparts distinct chemical properties that can influence its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-methylbenzylamine, and how do reaction conditions influence yield and purity?

The synthesis of halogenated benzylamines like this compound often involves chlorination or substitution reactions. For example, chlorination of 4-methylbenzylamine using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperature (e.g., 40–60°C) and pressure can yield the target compound . Key considerations include:

  • Catalyst selection : FeCl₃ enhances regioselectivity for the 3-position.
  • By-product management : Monitor for over-chlorination via HPLC or GC-MS.
  • Purification : Column chromatography or recrystallization improves purity (>95%).
    Reference the compound’s CAS (38939-88-7) and EC (254-199-6) identifiers for reproducibility .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–7.5 ppm for chloro and methyl groups).
  • Mass spectrometry : Validate molecular weight (MW: 159.59 g/mol) and fragmentation patterns .
  • HPLC/GC-MS : Assess purity and detect impurities (e.g., unreacted precursors).
  • Melting/Boiling Points : Compare observed values (e.g., bp ~215°C) with literature data .

Q. How is this compound applied in avian pest management studies?

As the active ingredient in DRC-1339 (this compound hydrochloride), it acts as a slow-acting avicide. Research protocols include:

  • Dosage optimization : LD50 studies in starlings or crows to balance efficacy and non-target safety .
  • Metabolite tracking : Use LC-MS to identify nontoxic excreted metabolites, ensuring environmental safety .

Q. How does structural modification (e.g., chloro/methyl positioning) affect bioactivity?

Compare with analogs like 4-chlorobenzylamine (CAS 104-86-9) or 3-chloro-4-fluorobenzylamine (CAS 72235-56-4):

  • Steric effects : Methyl groups at the 4-position may hinder receptor binding.
  • Electron-withdrawing effects : Chloro groups enhance electrophilicity, influencing reactivity in substitution reactions .

Advanced Research Questions

Q. What is the metabolic pathway of this compound in avian species, and how does this inform toxicity studies?

  • In vitro assays : Use liver microsomes from target species (e.g., starlings) to identify cytochrome P450-mediated oxidation products.
  • Metabolite profiling : Detect benzyl alcohol derivatives via LC-HRMS, confirming detoxification pathways .
  • Mechanistic modeling : Molecular docking studies to predict interactions with avian metabolic enzymes.

Q. How can researchers assess the environmental persistence of this compound and its metabolites?

  • Soil/water half-life studies : Monitor degradation under varying pH and UV exposure using EPA guidelines.
  • Ecotoxicity assays : Test on non-target organisms (e.g., Daphnia magna) to establish LC50 values .
  • Biosensor development : Engineer microbial reporters to detect residual compound levels in ecosystems.

Q. How can conflicting data on bioactivity be resolved when synthesizing this compound via different routes?

  • Purity validation : Use orthogonal methods (e.g., NMR + X-ray crystallography) to rule out by-products like sulfonyl chlorides .
  • Batch comparison : Perform in vitro toxicity assays (e.g., cell viability in avian hepatocytes) to correlate synthesis method with bioactivity .
  • Machine learning : Train models on reaction parameters (e.g., temperature, catalyst) to predict optimal conditions.

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Molecular dynamics (MD) simulations : Model binding to avian-specific receptors (e.g., mitochondrial Complex I).
  • QSAR modeling : Correlate substituent electronegativity with toxicity using datasets from analogs .
  • Retrosynthetic tools : Apply AI platforms (e.g., Pistachio/BKMS) to propose novel derivatives for SAR studies .

Properties

IUPAC Name

(3-chloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIGALIASISPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9070905
Record name Benzenemethanamine, 3-chloro-4-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67952-93-6
Record name 3-Chloro-4-methylbenzylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name 3-chloro-4-methylbenzylamine
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Synthesis routes and methods I

Procedure details

15 ml solution of 2.0 g 3-chloro-4-methylbenzonitrile in tetrahydrofuran was added dropwise into 40 ml solution of 453 mg lithium aluminum hydride in tetrahydrofuran in a nitrogen atmosphere. The mixture was heated under reflux for 2 hr and 10 min. The mixture was ice-cooled, and 0.45 ml water, 0.45 ml of 15% aqueous sodium hydroxide, and 1.35 ml water were added dropwise thereinto such that the solution was kept at 10° C. or less. The solution was filtered through Celite, and the resulting filtrate was dried by adding anhydrous sodium sulfate. It was filtered through a NH-form silica gel, and the filtrate was evaporated to give 1.74 g of 3-chloro-4-methylbenzylamine.
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Synthesis routes and methods II

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